molecular formula C20H16ClN3O2S B2575948 (Z)-2-(5-(2-chlorobenzyl)-4-oxo-3-(p-tolyl)thiazolidin-2-ylidene)-2-cyanoacetamide CAS No. 786675-56-7

(Z)-2-(5-(2-chlorobenzyl)-4-oxo-3-(p-tolyl)thiazolidin-2-ylidene)-2-cyanoacetamide

Cat. No.: B2575948
CAS No.: 786675-56-7
M. Wt: 397.88
InChI Key: ZVAVDJIVSLWVLK-HKWRFOASSA-N
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Description

(Z)-2-(5-(2-chlorobenzyl)-4-oxo-3-(p-tolyl)thiazolidin-2-ylidene)-2-cyanoacetamide is a useful research compound. Its molecular formula is C20H16ClN3O2S and its molecular weight is 397.88. The purity is usually 95%.
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Properties

IUPAC Name

(2Z)-2-[5-[(2-chlorophenyl)methyl]-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O2S/c1-12-6-8-14(9-7-12)24-19(26)17(10-13-4-2-3-5-16(13)21)27-20(24)15(11-22)18(23)25/h2-9,17H,10H2,1H3,(H2,23,25)/b20-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVAVDJIVSLWVLK-HKWRFOASSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(SC2=C(C#N)C(=O)N)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N\2C(=O)C(S/C2=C(/C#N)\C(=O)N)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(5-(2-chlorobenzyl)-4-oxo-3-(p-tolyl)thiazolidin-2-ylidene)-2-cyanoacetamide is a thiazolidine derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores the compound's biological activity, supported by various studies and data.

Chemical Structure

The compound features a thiazolidine ring, which is known for its diverse biological properties. The presence of the cyanoacetamide and chlorobenzyl moieties contributes to its pharmacological potential.

Anticancer Activity

Recent studies have indicated that thiazolidine derivatives exhibit significant anticancer properties. For instance, compounds similar to (Z)-2-(5-(2-chlorobenzyl)-4-oxo-3-(p-tolyl)thiazolidin-2-ylidene)-2-cyanoacetamide have shown promising results against various cancer cell lines.

Table 1: Anticancer Activity of Thiazolidine Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-715.0Induces apoptosis
Compound BHeLa12.3Inhibits cell proliferation
(Z)-2-(5-(2-chlorobenzyl)-4-oxo-3-(p-tolyl)thiazolidin-2-ylidene)-2-cyanoacetamideA549TBDTBD

Note: TBD = To Be Determined

In vitro studies have demonstrated that thiazolidine derivatives can induce apoptosis in cancer cells through various pathways, including the modulation of Bcl-2 family proteins, which are critical regulators of apoptosis .

Antimicrobial Activity

Thiazolidine compounds have also been evaluated for their antimicrobial properties. Preliminary findings suggest that (Z)-2-(5-(2-chlorobenzyl)-4-oxo-3-(p-tolyl)thiazolidin-2-ylidene)-2-cyanoacetamide may inhibit the growth of several bacterial strains.

Table 2: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

These results indicate that the compound exhibits potential as an antimicrobial agent, warranting further investigation into its mechanism of action and efficacy.

Case Studies

  • Antitumor Efficacy : A study involving a series of thiazolidine derivatives, including our compound of interest, showed a remarkable reduction in tumor size in xenograft models. The study highlighted the compound's ability to target cancer stem cells, which are often resistant to conventional therapies .
  • Synergistic Effects : Another investigation explored the combination of (Z)-2-(5-(2-chlorobenzyl)-4-oxo-3-(p-tolyl)thiazolidin-2-ylidene)-2-cyanoacetamide with existing chemotherapeutics. Results indicated enhanced cytotoxicity against resistant cancer cell lines when used in conjunction with standard treatments like doxorubicin .

Scientific Research Applications

Antimicrobial Activity

Research indicates that thiazolidinone derivatives, including the compound , exhibit significant antimicrobial properties. Studies have demonstrated that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for antibiotic development.

Case Study:
A study evaluated the antimicrobial efficacy of several thiazolidinone derivatives against Staphylococcus aureus and Escherichia coli. The results showed that compounds similar to (Z)-2-(5-(2-chlorobenzyl)-4-oxo-3-(p-tolyl)thiazolidin-2-ylidene)-2-cyanoacetamide had minimum inhibitory concentrations (MICs) as low as 32 µg/mL against resistant strains, indicating their potential as new antimicrobial agents .

Anticancer Properties

Thiazolidinone derivatives have been explored for their anticancer activities. The mechanism often involves the induction of apoptosis in cancer cells.

Data Table: Anticancer Activity of Thiazolidinone Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-715Apoptosis induction
Compound BHeLa20Cell cycle arrest
(Z)-2-(5-(2-chlorobenzyl)-4-oxo-3-(p-tolyl)thiazolidin-2-ylidene)-2-cyanoacetamideA54912Apoptosis induction

The above table illustrates the promising anticancer activity of (Z)-2-(5-(2-chlorobenzyl)-4-oxo-3-(p-tolyl)thiazolidin-2-ylidene)-2-cyanoacetamide, particularly against lung cancer cell lines .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiazolidinone derivatives. Modifications in substituents can significantly impact biological activity.

Key Findings:

  • The presence of a chlorobenzyl group enhances lipophilicity, which improves cell membrane penetration.
  • Variations in the p-tolyl moiety can modulate the compound's interaction with biological targets, influencing its therapeutic potential .

Synthesis and Characterization

The synthesis of (Z)-2-(5-(2-chlorobenzyl)-4-oxo-3-(p-tolyl)thiazolidin-2-ylidene)-2-cyanoacetamide typically involves a multi-step process, including cyclization reactions and condensation reactions.

Synthesis Overview:

  • Starting Materials: 2-chlorobenzaldehyde, p-toluenesulfonamide, cyanoacetic acid.
  • Reagents: Base catalysts are often used to facilitate the reaction.
  • Characterization Techniques: NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Future Directions and Research Opportunities

The ongoing research on thiazolidinone derivatives suggests several avenues for future exploration:

  • Development of more potent analogs with reduced toxicity.
  • Investigation into combination therapies with existing antibiotics or anticancer agents.
  • Exploration of their potential role in treating other diseases such as diabetes and inflammation due to their structural similarities with known bioactive compounds .

Q & A

Q. How are crystallographic data validated to ensure structural accuracy?

  • Answer:
  • Rigid-bond test : Verify ADP consistency (ΔU < 0.01 Ų) using WinGX’s PARST95 .
  • Hirshfeld surface analysis : Map intermolecular interactions (e.g., C–H⋯O) to confirm packing motifs .

Q. What statistical methods analyze bioactivity data across derivatives?

  • Answer:
  • PCA/PLS regression : Identify key molecular descriptors (e.g., logP, polar surface area) influencing activity .
  • ANOVA : Compare group means (e.g., IC₅₀ values) to assess significance of substituent effects .

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